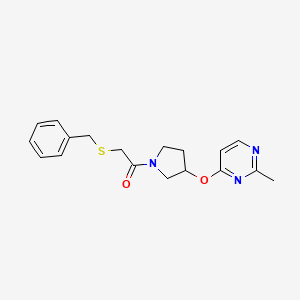

2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-14-19-9-7-17(20-14)23-16-8-10-21(11-16)18(22)13-24-12-15-5-3-2-4-6-15/h2-7,9,16H,8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAQOTOQMGZDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzylthio group and the pyrimidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that compounds with similar structures to 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone exhibit significant antimicrobial properties.

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

| Pseudomonas aeruginosa | Weak |

| Streptococcus pyogenes | Moderate |

| Klebsiella pneumoniae | Moderate |

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Studies reveal that it can inhibit the proliferation of various cancer cell lines, such as A431 and HT29. The mechanism of action is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer cell growth.

- Cell Membrane Disruption : The hydrophobic nature of the benzylthio group could disrupt microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone:

- Antibacterial Efficacy Study : A series of benzylthio derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications in the side chains significantly influenced their activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : A structurally similar compound was tested against various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

*Calculated based on standard atomic weights.

Pharmacological and Physicochemical Properties

- Toxicity Profile: Unlike the discontinued thiazolidinone derivative in , the absence of reactive thioxo groups in the target compound may reduce off-target effects .

Biologische Aktivität

2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound notable for its multifaceted biological activities. This compound features a unique combination of functional groups, including a benzylthio moiety and a pyrrolidinyl group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone can be represented as follows:

This structure consists of:

- A benzylthio group that enhances lipophilicity and potential interactions with biological targets.

- A pyrrolidinyl unit that may facilitate binding to receptor sites.

- A pyrimidinyl moiety that could interact with various enzymes or receptors.

The biological activity of 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzylthio group can form covalent bonds, while the pyrrolidinyl and pyrimidinyl groups are likely involved in non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives similar to 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone possess significant antitumor properties. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231, indicating potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties against various bacterial strains. The presence of the benzylthio group may enhance the compound's ability to penetrate bacterial membranes .

Case Studies

Several case studies highlight the biological activity of compounds related to 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone:

- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in breast cancer models, showing promise for further development as anticancer agents .

- Inflammation Reduction : Another study reported that similar compounds significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting their utility in managing inflammatory conditions .

- Antimicrobial Testing : Compounds structurally akin to 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as novel antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone compared to other related compounds:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-(Benzylthio)-1-(3... | High | Moderate | Moderate |

| Compound A | Moderate | High | Low |

| Compound B | High | Low | High |

Q & A

Q. What are the established synthetic routes for 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A common approach involves:

Pyrrolidine Functionalization : Introducing the 2-methylpyrimidin-4-yloxy group to pyrrolidine via nucleophilic substitution under anhydrous conditions, using catalysts like piperidine in ethanol at 0–5 °C .

Thioether Formation : Reacting the functionalized pyrrolidine with benzylthiol in the presence of a base (e.g., K₂CO₃) to form the benzylthio moiety.

Ethanone Linkage : Coupling the intermediate with an acetylating agent (e.g., acetyl chloride) under controlled pH to prevent side reactions.

Key conditions include inert atmosphere (N₂/Ar), low temperatures for sensitive steps, and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what characteristic signals should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at δ ~2.5 ppm (methyl group on pyrimidine), a triplet at δ ~3.8–4.2 ppm (pyrrolidine oxy-methylene protons), and aromatic signals at δ ~7.2–7.4 ppm (benzylthio phenyl group) .

- ¹³C NMR : Signals at δ ~165–170 ppm (carbonyl groups) and δ ~25–30 ppm (pyrimidine methyl) confirm backbone integrity.

- Mass Spectrometry (HRMS) : Expect a molecular ion peak matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the pyrrolidine ring conformation and thioether bond geometry .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound when competing side reactions occur during benzylthio-pyrrolidinyl coupling?

- Methodological Answer :

- Stoichiometric Control : Use a 10–20% excess of benzylthiol to drive the reaction toward the desired product, minimizing unreacted pyrrolidine intermediates.

- Temperature Modulation : Conduct the reaction at 0–5 °C to suppress thiourea or disulfide byproducts .

- Catalyst Screening : Test alternative bases (e.g., DBU or DIPEA) to enhance nucleophilicity of the thiol group.

- Real-Time Monitoring : Employ TLC or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve discrepancies in biological activity data observed across in vitro assays for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) to minimize variability .

- Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., oxidation of the benzylthio group) that may interfere with activity .

- Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase assays) to confirm IC₅₀ reproducibility.

Q. How can the stereochemical stability of the pyrrolidine ring be assessed under physiological conditions?

- Methodological Answer :

- Dynamic NMR Studies : Monitor ring puckering and inversion barriers in D₂O or PBS buffer at 37°C. Look for coalescence of proton signals to estimate energy barriers .

- Circular Dichroism (CD) : Track changes in optical activity over time to detect racemization or conformational shifts.

- Molecular Dynamics Simulations : Predict dominant conformers in aqueous environments using software like Gaussian or Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility data reported for this compound across different solvents?

- Methodological Answer :

- Solvent Polarity Screening : Test solubility in DMSO, methanol, and acetonitrile, noting temperature-dependent phase changes.

- Salt Formation : Explore hydrochloride or trifluoroacetate salts (common for pyrrolidine derivatives) to enhance aqueous solubility .

- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents based on dispersion, polarity, and hydrogen-bonding contributions .

Experimental Design Considerations

Q. What purification techniques are recommended for isolating high-purity (>98%) 2-(Benzylthio)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone?

- Methodological Answer :

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient) for baseline separation of polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield needle-shaped crystals suitable for X-ray analysis .

- HPLC Prep-Scale : Employ C18 columns with isocratic acetonitrile/water (70:30) to remove trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.